The synthesis of 9-deoxo-12-deoxy-9,12-epoxyerythromycin involves several key steps that modify the erythromycin structure to improve its pharmacological properties. One notable synthesis method is described by Kim et al., where the compound is synthesized through a series of chemical reactions that include:
The molecular structure of 9-deoxo-12-deoxy-9,12-epoxyerythromycin can be characterized by the following features:
The structural modifications aim to enhance its antibacterial activity while reducing susceptibility to metabolic degradation.
9-Deoxo-12-deoxy-9,12-epoxyerythromycin participates in various chemical reactions that can affect its antibacterial properties:
These reactions are crucial for understanding how modifications influence both the stability and efficacy of the antibiotic.
The mechanism of action of 9-deoxo-12-deoxy-9,12-epoxyerythromycin primarily involves inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically targeting the peptidyl transferase center. This binding prevents peptide bond formation during translation, effectively halting protein synthesis.
Additionally, modifications in this compound enhance its binding affinity compared to traditional macrolides like erythromycin, allowing it to exhibit improved activity against resistant strains of bacteria.
The physical and chemical properties of 9-deoxo-12-deoxy-9,12-epoxyerythromycin include:
These properties are essential for determining how the compound can be formulated for therapeutic use.
The applications of 9-deoxo-12-deoxy-9,12-epoxyerythromycin extend beyond traditional antibiotic use:
9-Deoxo-12-deoxy-9,12-epoxyerythromycin (CAS: 134108-11-5) represents a structurally engineered derivative of erythromycin A, featuring targeted modifications that confer unique physicochemical properties while retaining the essential macrolide architecture. The compound maintains the characteristic 14-membered lactone ring but undergoes significant alterations at key positions:
Table 1: Functional Group Modifications Relative to Erythromycin A
Position | Erythromycin A | 9-Deoxo-12-deoxy-9,12-epoxyerythromycin | Structural Consequence |
---|---|---|---|
C9 | Ketone (C=O) | Epoxy bridge member | Loss of keto tautomerism; increased ring strain |
C12 | Hydroxyl (-OH) | Epoxy bridge member | Eliminates hydrogen bonding site; enhances hydrophobicity |
4" (Cladinose) | Methoxy (-OCH₃) | Retained methoxy | Maintains steric bulk and solvation properties |
Lactone Ring | 14-membered | 14-membered with epoxy constraint | Altered ring conformation; reduced flexibility |
These deliberate alterations yield a semi-synthetic macrolide with molecular formula C₃₇H₆₇NO₁₂ (molecular weight: 717.93 g/mol) that exhibits markedly different electronic distribution and steric profile compared to its parent compound [1] [5]. The epoxy bridge imposes significant geometric constraints on the macrolide ring, affecting its ability to adopt the conformations required for binding to bacterial ribosomes.
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the structural behavior of 9-deoxo-12-deoxy-9,12-epoxyerythromycin, particularly regarding its tautomeric equilibrium in non-aqueous environments. The compound's stability in organic solvents facilitates detailed NMR analysis:
Table 2: Key NMR Assignments in Chloroform-d (400 MHz)
Atom Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) | Assignment Confirmation |
---|---|---|---|---|
H-1' (Desosamine) | 4.80 | d (J=7.5 Hz) | 101.5 | HSQC, COSY |
H-13 | 1.85 | m | 16.8 | NOESY to H-8 |
H₃-3" (Cladinose) | 1.32 | s | 18.9 | HMBC to C-4" |
H-8 | 3.25 | dd (J=10, 4 Hz) | 47.2 | COSY to H-7, NOESY to H-13 |
C9 | - | - | 58.2 | HMBC from H-7, H-8, H-10 |
C12 | - | - | 61.0 | HMBC from H-11, H-13 |
C1 (Carbonyl) | - | - | 175.8 | HMBC from H-2, H-15 |
The introduction of the 9,12-epoxy bridge imposes profound stereochemical constraints that fundamentally alter the molecule's conformational landscape:
The epoxy bridge functions as a molecular brace that restricts the natural flexibility of the 14-membered macrolactone, resulting in a conformation that simultaneously enhances acid stability while potentially impairing ribosomal binding affinity. The (9S) stereochemistry optimizes this compromise by directing hydrophobic substituents toward the ring interior while exposing polar functionality for solvent interactions.
The absence of the C9 ketone fundamentally alters the tautomeric behavior of 9-deoxo-12-deoxy-9,12-epoxyerythromycin compared to erythromycin derivatives:
Table 3: Comparative Properties of Erythromycin Derivatives
Property | Erythromycin A | 6,9-Enol Ether Erythromycin | 9-Deoxo-12-deoxy-9,12-epoxyerythromycin | Structural Basis |
---|---|---|---|---|
Acid Stability (t₁/₂ pH 2.0) | 0.5 hours | 1.2 hours | >24 hours | Epoxy bridge prevents acid-catalyzed dehydration |
Predominant Tautomer | 6,9-Hemiketal | Enol ether | Single epoxy form | Elimination of tautomerizable groups |
Carbonyl Stretching (IR) | 1718 cm⁻¹ | 1660 cm⁻¹ (conjugated enol) | 1695 cm⁻¹ | Epoxy-induced polarization of C1 carbonyl |
Ribosomal kₒff (s⁻¹) | 2.5 × 10⁻⁴ | 1.8 × 10⁻³ | 2.8 × 10⁻³ | Reduced conformational flexibility |
Hydration Susceptibility | High (C9=O) | Very high (enol ether) | Negligible | Saturated epoxy bridge resists nucleophiles |
The structural innovations in 9-deoxo-12-deoxy-9,12-epoxyerythromycin—particularly the elimination of tautomerizable groups and introduction of the conformationally restrictive epoxy bridge—create a macrolide scaffold with superior chemical stability but altered biological interactions. These properties establish it as a valuable intermediate for further chemical optimization toward acid-stable antibiotics or motilin receptor agonists [7].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7